![molecular formula C23H27NO3 B028424 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate CAS No. 101711-13-1](/img/structure/B28424.png)
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a bicyclic compound that contains a nitrogen atom in its structure, which makes it a potential candidate for various pharmacological applications.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate.
Mecanismo De Acción
The exact mechanism of action of 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate is not fully understood. However, it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By modulating the GABAergic system, 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate is thought to exert its pharmacological effects.
Biochemical and Physiological Effects:
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate has been shown to affect various biochemical and physiological processes in the body. It has been found to increase the levels of GABA in the brain, which leads to a reduction in neuronal excitability. Additionally, it has been shown to inhibit the release of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate in lab experiments is its potent pharmacological effects. It has been shown to exhibit a wide range of activities, which makes it a versatile compound for various research applications. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research on 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate. One of the areas of interest is its potential use in the treatment of neuropathic pain. Additionally, it has been suggested that this compound may have applications in the treatment of addiction and substance abuse disorders. Further research is needed to fully understand the pharmacological properties of this compound and its potential therapeutic applications.
Conclusion:
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate is a promising compound that has gained significant attention in the field of medicinal chemistry. Its potent pharmacological effects make it a potential candidate for various research applications. While its complex synthesis method may pose a challenge, further research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate involves a multi-step process that requires expertise in organic chemistry. One of the commonly used methods for the synthesis of this compound is the Mannich reaction. In this reaction, an amine, an aldehyde, and a ketone are reacted in the presence of an acid catalyst to form a beta-amino carbonyl compound. This intermediate compound is then treated with an acid anhydride to form the final product, 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate.
Aplicaciones Científicas De Investigación
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate has been extensively studied for its pharmacological properties. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, it has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. These properties make it a potential candidate for the treatment of various neurological and psychiatric disorders.
Propiedades
Número CAS |
101711-13-1 |
|---|---|
Nombre del producto |
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate |
Fórmula molecular |
C23H27NO3 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,4-diphenylbutanoate |
InChI |
InChI=1S/C23H27NO3/c25-22(27-21-17-24-15-12-19(21)13-16-24)23(26,20-9-5-2-6-10-20)14-11-18-7-3-1-4-8-18/h1-10,19,21,26H,11-17H2 |
Clave InChI |
GPVIJQIWNQUTQF-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CCC3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES canónico |
C1CN2CCC1C(C2)OC(=O)C(CCC3=CC=CC=C3)(C4=CC=CC=C4)O |
Sinónimos |
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)

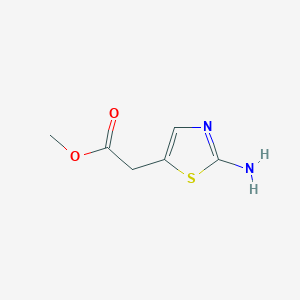

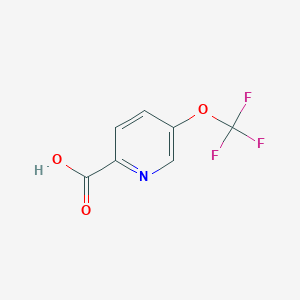
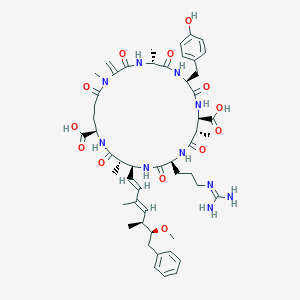

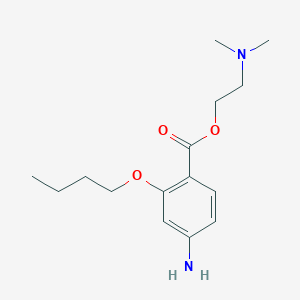
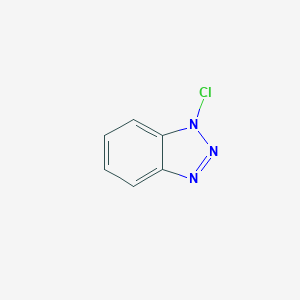
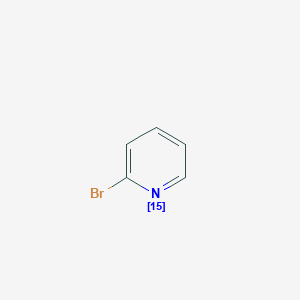
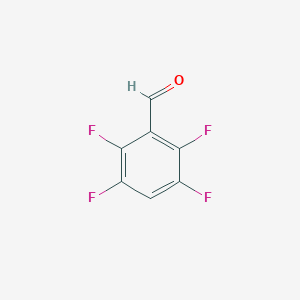


![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)